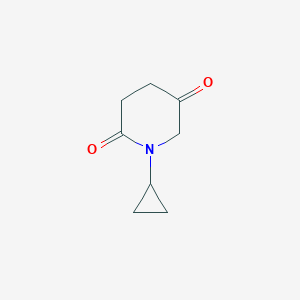

1-Cyclopropyl-2,5-piperidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

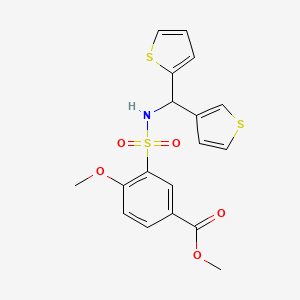

1-Cyclopropyl-2,5-piperidinedione is a chemical compound with the molecular formula C8H11NO2 . It is also known by its CAS number 1538241-88-1 .

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-2,5-piperidinedione consists of a piperidinedione ring with a cyclopropyl group attached . The cyclopropyl group is a chemical structure derived from cyclopropane, with an empirical formula of C3H5 . The piperidinedione part of the molecule is a heterocyclic compound containing a six-membered ring with two nitrogen atoms and two carbonyl groups .Physical And Chemical Properties Analysis

1-Cyclopropyl-2,5-piperidinedione has a molecular weight of 153.18 . Other physical and chemical properties such as boiling point, density, and pKa are predicted to be 289.8±23.0 °C, 1.304±0.06 g/cm3, and 11.96±0.20 respectively .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Zn(II)-Catalyzed Synthesis : A study explored the synthesis of highly functionalized piperidines from propargyl amines and cyclopropanes using Zn(II) catalysis, highlighting a method for accessing complex piperidine structures through tandem cyclopropane ring-opening and Conia-ene cyclization processes (Lebold et al., 2009).

Synthesis from Donor-Acceptor Cyclopropanes : Another research demonstrated the synthesis of 2-unsubstituted pyrrolidines and piperidines from donor-acceptor cyclopropanes and cyclobutanes, offering an efficient route to these structures with wide functional group tolerance (Garve et al., 2017).

Biological Activities

- Analgesic and CNS Activities : A study synthesized new 2,6-piperidinedione derivatives and evaluated them for potential anticonvulsant, sedative, and analgesic activities, finding significant anticonvulsant and analgesic effects in selected compounds (el Batran et al., 2006).

Photochemistry and Stability

- Photochemical Behavior : Research on 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, a compound structurally related to 1-Cyclopropyl-2,5-piperidinedione, investigated its photochemical behavior in aqueous solutions, revealing low-efficiency substitution reactions under irradiation (Mella et al., 2001).

Functionalization and Material Applications

- Functionalization of Polystyrene : A study introduced highly alkali-stable mono- and spirocyclic piperidine-based cations onto polystyrene via Friedel–Crafts alkylation, aiming for applications in alkaline fuel cells and water electrolyzers. This modification significantly enhanced the stability of anion-exchange membranes (Olsson et al., 2020).

Antimicrobial Activities

- Antimycobacterial Activities : A study synthesized novel fluoroquinolone derivatives with structural similarities to 1-Cyclopropyl-2,5-piperidinedione and evaluated them for antimycobacterial activities, identifying compounds with potent in vitro and in vivo activity against Mycobacterium tuberculosis (Senthilkumar et al., 2009).

Propriétés

IUPAC Name |

1-cyclopropylpiperidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-7-3-4-8(11)9(5-7)6-1-2-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAHCMAFAZQMMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylpiperidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2863937.png)

![7-chloro-N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2863940.png)

![2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide](/img/structure/B2863941.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate](/img/structure/B2863944.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide](/img/structure/B2863945.png)

![N-(2-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2863947.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2863955.png)